2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
CAS No.:
Cat. No.: VC15871908
Molecular Formula: C7H3Cl2N3O2
Molecular Weight: 232.02 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid -](/images/structure/VC15871908.png)
Specification
Molecular Formula | C7H3Cl2N3O2 |
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Molecular Weight | 232.02 g/mol |
IUPAC Name | 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
Standard InChI | InChI=1S/C7H3Cl2N3O2/c8-5-3-1-2-4(6(13)14)12(3)11-7(9)10-5/h1-2H,(H,13,14) |
Standard InChI Key | JOZIEHVJYKZODV-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=NC(=NN2C(=C1)C(=O)O)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,4-Dichloropyrrolo[2,1-f] triazine-7-carboxylic acid features a tricyclic framework comprising a pyrrole ring fused to a 1,2,4-triazine moiety. The chlorine substituents at positions 2 and 4 enhance electrophilic reactivity, while the carboxylic acid group at position 7 introduces hydrogen-bonding capabilities. The molecular formula is C<sub>7</sub>H<sub>3</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>, with a calculated molecular weight of 232.03 g/mol .
Table 1: Key Molecular Properties
Structural Implications
The fused ring system imposes planarity, favoring π-π stacking interactions in biological targets. Quantum mechanical calculations suggest that the chlorine atoms inductively withdraw electron density, polarizing the triazine ring and enhancing susceptibility to nucleophilic attack. The carboxylic acid group confers aqueous solubility and enables salt formation, critical for pharmacokinetic optimization .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically begins with functionalization of pyrrolo[2,1-f] triazine precursors. A validated approach involves:
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Chlorination: Treatment of the parent triazine with phosphorus oxychloride (POCl<sub>3</sub>) at 80°C to install chlorine atoms.
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Carboxylation: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Chlorination | POCl<sub>3</sub>, DMF, 80°C, 6h | 78 | 95 |
Carboxylation | CO, Pd(OAc)<sub>2</sub>, 100°C, 12h | 65 | 90 |
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >70%. Solid-phase techniques are employed for parallel synthesis of derivatives.
Reactivity and Chemical Transformations
Nucleophilic Displacement
The chlorine atoms undergo regioselective substitution with amines, alkoxides, and thiols. For example, reaction with 4-(methylsulfonyl)aniline in acetonitrile at 60°C produces N-aryl derivatives with IC<sub>50</sub> values <100 nM against PI5P4Kγ .
Cycloaddition Reactions
The electron-deficient triazine ring participates in [4+2] cycloadditions with dienes, forming polycyclic architectures. These adducts exhibit enhanced binding to ATP pockets in kinase assays .
Biological Activity and Mechanisms
Kinase Inhibition Profiling
In a broad kinase panel screening, the compound demonstrated:
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PI5P4Kγ Inhibition: K<sub>D</sub> = 7.1 nM
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Selectivity: >30-fold over PIP5K1C (K<sub>D</sub> = 230 nM) and minimal off-target activity across 140 protein kinases .
Table 3: Biological Selectivity Data
Target | Activity (K<sub>D</sub> or IC<sub>50</sub>) | Significance |
---|---|---|
PI5P4Kγ | 7.1 nM | Primary therapeutic target |
Dopamine Uptake | 59% inhibition at 10 μM | Potential CNS side effects |
AURKB | 31% residual activity at 10 μM | Mitotic liability |
Cellular Effects
In KRAS-mutant tumor models, derivatives induced:
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Apoptosis: 3.2-fold increase in caspase-3 activation vs. controls
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Cell Cycle Arrest: G<sub>1</sub> phase accumulation (58% cells in G<sub>1</sub> vs. 32% baseline) .
Comparative Analysis with Structural Analogs
vs. Imidazo-Triazine Derivatives
Replacing the pyrrole ring with imidazole (as in 2,4-dichloroimidazo[2,1-f][1, triazine) reduces brain penetrance by 60% due to increased polarity .
vs. Pyridazine-Based Inhibitors
The pyrrolo-triazine scaffold shows 5-fold higher metabolic stability in human liver microsomes compared to pyridazine analogs, attributed to reduced CYP3A4 affinity .
Industrial and Research Applications
Pharmaceutical Development
Lead optimization campaigns have generated:
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CNS-Penetrant Inhibitors: LogP = 2.1, PSA = 78 Ų
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Prodrug Candidates: Ethyl ester derivatives with 90% oral bioavailability in rodents .
Materials Science
Thin films incorporating the compound exhibit:
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Electron Mobility: 0.45 cm²/V·s
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Thermal Stability: Decomposition onset at 287°C.
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